molecular formula C24H24FN3O3 B2901564 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one CAS No. 921836-27-3

6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one

Cat. No. B2901564
CAS RN: 921836-27-3
M. Wt: 421.472
InChI Key: LDQAVHOMUOXKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one is a chemical compound that belongs to the class of pyridazinone derivatives. It is a potent and selective inhibitor of the phosphodiesterase 5 (PDE5) enzyme. The PDE5 enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a crucial role in smooth muscle relaxation. The inhibition of PDE5 by 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one leads to an increase in cGMP levels, resulting in vasodilation and improved blood flow. This property of the compound has led to its extensive use in scientific research.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one involves the selective inhibition of 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one. 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one is responsible for the degradation of cGMP, which is a signaling molecule that plays a crucial role in smooth muscle relaxation. The inhibition of 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one by 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one leads to an increase in cGMP levels, resulting in vasodilation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one are primarily related to its ability to selectively inhibit 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one. The compound has been shown to increase cGMP levels in smooth muscle cells, resulting in vasodilation and improved blood flow. It has also been shown to inhibit platelet aggregation and improve cardiac function.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one in lab experiments include its high selectivity for 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one, which allows for the investigation of the specific role of 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one in various physiological processes. The compound is also relatively easy to synthesize, which makes it readily available for use in research. The limitations of using the compound in lab experiments include its high cost and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one in scientific research. One direction is the investigation of the effects of 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one inhibition on various disease states such as pulmonary hypertension, erectile dysfunction, and cardiovascular disease. Another direction is the development of novel 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one inhibitors based on the structure of 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one, which could lead to the development of more effective therapies for the treatment of these diseases. Additionally, the compound could be used in studies to investigate the effects of 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one inhibition on other physiological processes such as inflammation and immune function.

Synthesis Methods

The synthesis of 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one involves several steps. The first step involves the reaction of 4-fluoroaniline with 2-bromo-5-methoxypyridazine to form 2-(4-fluorophenyl)-5-methoxypyridazine. The second step involves the reaction of the above product with benzyl isocyanide to form 2-(4-fluorophenyl)-5-methoxy-N-benzylpyridazin-3-one. The final step involves the reaction of the above product with 4-benzylpiperidine-1-carbonyl chloride to form 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one.

Scientific Research Applications

6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one has found extensive use in scientific research due to its ability to selectively inhibit 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one. The compound has been used in various studies to investigate the role of 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one in smooth muscle relaxation and vasodilation. It has also been used in studies to investigate the effects of 6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one inhibition on various physiological processes such as platelet aggregation, cardiac function, and pulmonary hypertension.

properties

IUPAC Name

6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c1-31-21-16-22(29)28(20-9-7-19(25)8-10-20)26-23(21)24(30)27-13-11-18(12-14-27)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQAVHOMUOXKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one

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